SAR of the 4-Methyl Group in Xanthine Oxidase Inhibitors
The 4-methyl substituent on the thiazole ring is a key determinant of potency for xanthine oxidase (XO) inhibitors. SAR studies indicate that this methyl group is essential for high activity. A derivative, 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid, demonstrates an IC50 of 3.5 nM, which is a direct result of the optimized substitution pattern including the 4-methyl group [1]. Another optimized derivative, 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid, achieves an IC50 of 5.1 nM [2]. In contrast, a series of 2-substituted benzylamino-4-methylthiazole-5-carboxylic acid derivatives, which represent a different SAR direction, exhibited a best-in-series IC50 of 7.5 µM, underscoring that even within the 4-methyl family, specific modifications dramatically alter potency .
| Evidence Dimension | Inhibitory Potency (IC50) against Xanthine Oxidase |
|---|---|
| Target Compound Data | IC50 = 3.5 nM (for a potent derivative) and IC50 = 5.1 nM (for another potent derivative) |
| Comparator Or Baseline | Comparator: 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivative. Baseline: IC50 = 7.5 µM (7500 nM). |
| Quantified Difference | >2000-fold difference in potency between derivatives with the same core but different peripheral substitutions, highlighting the critical nature of the 4-methylthiazole-5-carboxylic acid core. |
| Conditions | In vitro enzyme inhibition assay (spectrophotometric). |
Why This Matters
This quantifies the necessity of the 4-methyl substitution for high XO inhibitory activity, making the core compound an essential starting point for developing potent gout therapeutics like Febuxostat.
- [1] Song, J. U., Choi, S. P., Kim, T. H., Jung, C. K., Lee, J. Y., Jung, S. H., & Kim, G. T. (2015). Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(6), 1254-1258. View Source
- [2] Song, J. U., Jang, J. W., Kim, T. H., Park, W. J., Jung, S. H., & Kim, G. T. (2016). Structure-based design and biological evaluation of novel 2-(indol-2-yl) thiazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 950-954. View Source
